Ranibizumab - 347396-82-1

Ranibizumab

Catalog Number: EVT-1536408
CAS Number: 347396-82-1
Molecular Formula: C2158H3282N562O681S12
Molecular Weight: 48379.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranibizumab is a humanized monoclonal antibody fragment specifically designed to inhibit vascular endothelial growth factor, or VEGF. This compound is primarily used in the treatment of various retinal diseases, including neovascular age-related macular degeneration and diabetic macular edema. By blocking VEGF, ranibizumab reduces vascular permeability and neovascularization, which are critical processes in these conditions. It is marketed under the brand name Lucentis and has gained approval for clinical use in numerous countries due to its efficacy and safety profile.

Source and Classification

Ranibizumab is derived from the murine antibody against VEGF and is classified as a therapeutic monoclonal antibody. It belongs to the category of biologics, which are products derived from living organisms. The specific classification of ranibizumab falls under monoclonal antibody fragments, known as Fab fragments, which are smaller than full antibodies and can penetrate tissues more effectively.

Synthesis Analysis

Methods and Technical Details

Ranibizumab is synthesized through recombinant DNA technology. The process begins with the insertion of the gene encoding the antibody fragment into a suitable expression system, typically Chinese hamster ovary cells. These cells are cultured to produce the antibody fragment, which is then harvested and purified through several chromatographic techniques.

The purification process usually involves affinity chromatography, where the target antibody binds to a column containing immobilized VEGF or other specific ligands. Subsequent steps may include ion exchange chromatography and size exclusion chromatography to achieve high purity levels necessary for clinical applications. The final product is formulated into a sterile solution suitable for intravitreal injection.

Molecular Structure Analysis

Structure and Data

Ranibizumab consists of a variable region derived from the heavy and light chains of an immunoglobulin G molecule, specifically designed to bind with high affinity to all isoforms of VEGF. Its molecular structure can be represented as follows:

  • Molecular Weight: Approximately 48 kDa
  • Amino Acid Sequence: Comprised of 214 amino acids
  • Structure: The antibody fragment adopts a characteristic immunoglobulin fold, featuring two light chains and two heavy chains that form antigen-binding sites.

The precise three-dimensional structure of ranibizumab has been elucidated through X-ray crystallography, revealing how it interacts with VEGF at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Ranibizumab primarily functions through its interaction with VEGF. The binding of ranibizumab to VEGF prevents the latter from interacting with its receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to angiogenesis.

In vitro studies have demonstrated that ranibizumab effectively neutralizes VEGF activity by forming stable complexes that prevent receptor binding. This reaction can be quantitatively analyzed using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) to measure binding affinity and kinetics.

Mechanism of Action

Process and Data

The mechanism of action of ranibizumab involves several key steps:

  1. Binding: Ranibizumab binds to all forms of VEGF with high specificity.
  2. Inhibition: This binding inhibits the interaction between VEGF and its receptors (VEGFR-1 and VEGFR-2) on endothelial cells.
  3. Reduction of Angiogenesis: By blocking this interaction, ranibizumab prevents endothelial cell proliferation, migration, and new blood vessel formation.
  4. Clinical Efficacy: Clinical studies have shown that intravitreal administration leads to significant improvements in visual acuity in patients with retinal diseases.

Pharmacokinetic studies indicate that after intravitreal injection, ranibizumab has a half-life of approximately 3 days in ocular tissues, allowing for effective treatment regimens while minimizing systemic exposure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Scientific Uses

Ranibizumab has been extensively studied for its therapeutic applications in ophthalmology:

  • Neovascular Age-Related Macular Degeneration: It is used as a first-line treatment due to its ability to significantly improve vision.
  • Diabetic Macular Edema: Clinical trials have demonstrated its effectiveness in reducing central retinal thickness and improving visual acuity compared to laser therapy .
  • Retinopathy of Prematurity: Recent studies indicate potential benefits in treating this condition in premature infants .

In addition to these applications, ongoing research explores other potential uses of ranibizumab in various vascular-related disorders beyond ophthalmology.

Properties

CAS Number

347396-82-1

Product Name

Ranibizumab

Molecular Formula

C2158H3282N562O681S12

Molecular Weight

48379.16

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.